

# 2-Benzyloxy-3-bromopyridine molecular structure and weight

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## Compound of Interest

Compound Name: 2-Benzyloxy-3-bromopyridine

Cat. No.: B1283523

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## In-Depth Technical Guide to 2-Benzyloxy-3-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2-Benzyloxy-3-bromopyridine**, a key intermediate in organic synthesis.

## Molecular Structure and Properties

**2-Benzyloxy-3-bromopyridine** is a substituted pyridine derivative with a benzyl ether group at the 2-position and a bromine atom at the 3-position. Its chemical structure and key properties are summarized below.

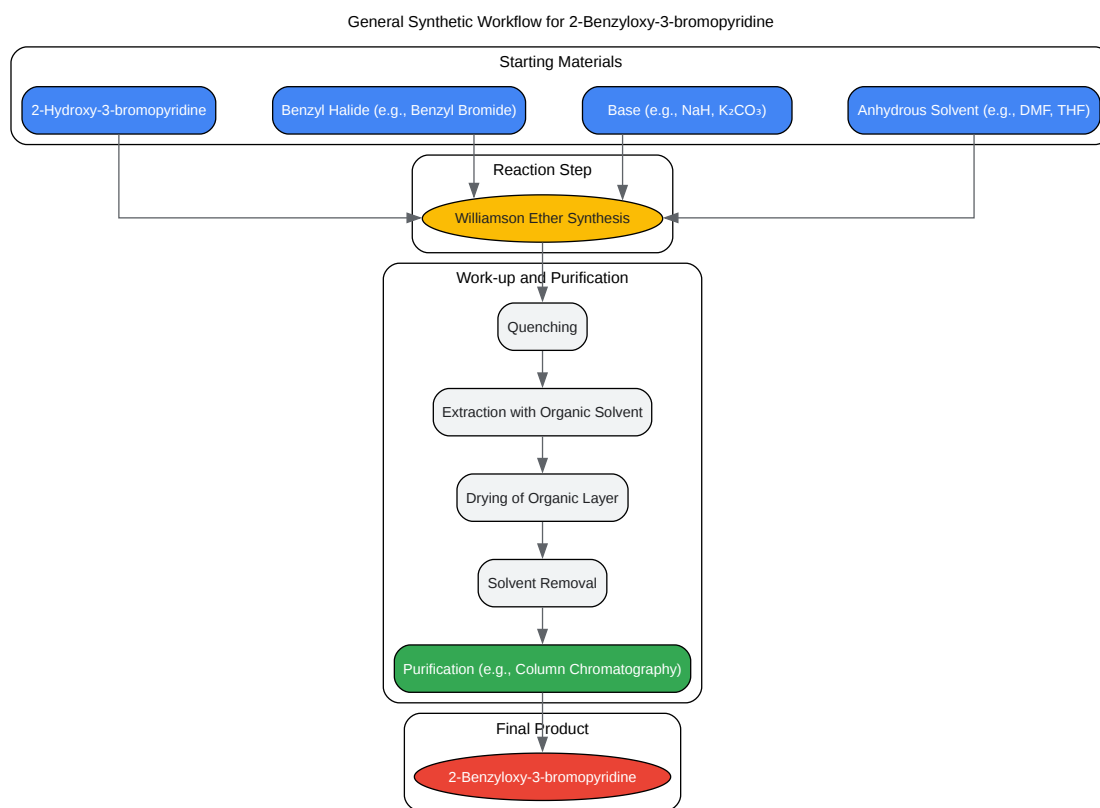
Table 1: Physicochemical Properties of **2-Benzyloxy-3-bromopyridine**

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>10</sub> BrNO	[1][2][3]
Molecular Weight	264.12 g/mol	[1][2][3]
CAS Number	52200-49-4	[1][2]
Appearance	Colorless to light yellow liquid	
Boiling Point	175-178 °C (at 6 Torr)	
Purity	Typically ≥97%	[1]
Storage Conditions	Room temperature	[1]

## Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-Benzyloxy-3-bromopyridine** is not readily available in the searched literature, a plausible synthetic route can be inferred from the synthesis of analogous compounds. A common approach involves the benzylation of a corresponding hydroxypyridine precursor.

A potential synthetic pathway is illustrated in the workflow diagram below. This process would likely begin with a commercially available brominated hydroxypyridine, which is then reacted with a benzyl halide in the presence of a base to form the desired ether linkage.



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A potential synthetic workflow for **2-Benzyloxy-3-bromopyridine**.

## Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of **2-Benzyloxy-3-bromopyridine** are not explicitly available in the current body of literature searched. However, a general procedure for a Williamson ether synthesis, which is the likely reaction type, is provided below. Researchers should optimize these conditions for the specific substrates.

General Protocol for Williamson Ether Synthesis:

- **Preparation:** To a solution of 2-hydroxy-3-bromopyridine in an anhydrous solvent such as DMF or THF, add a suitable base (e.g., sodium hydride or potassium carbonate) portion-wise at 0 °C under an inert atmosphere.
- **Reaction:** Allow the mixture to stir at room temperature for a specified time to ensure the formation of the alkoxide.
- **Addition of Benzyl Halide:** Add benzyl bromide (or chloride) dropwise to the reaction mixture.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by the slow addition of water.
- **Extraction:** Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
- **Drying and Concentration:** Dry the combined organic layers over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to yield the pure **2-Benzyloxy-3-bromopyridine**.

## Characterization Data

At present, publicly available experimental <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **2-Benzyloxy-3-bromopyridine** are limited. For definitive structural confirmation, it is recommended to acquire these spectra upon synthesis.

## Applications in Research and Development

Substituted pyridines are crucial building blocks in medicinal chemistry and materials science. The presence of the benzyloxy and bromo functionalities on the pyridine ring of **2-Benzyloxy-3-bromopyridine** allows for a variety of chemical transformations. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents at the 3-position. The benzyloxy group can serve as a protecting group for the hydroxyl functionality, which can be deprotected at a later synthetic stage. These features make **2-Benzyloxy-3-bromopyridine** a valuable intermediate for the synthesis of complex molecular architectures, including potential pharmaceutical candidates and functional materials.

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Address: 3281 E Guasti Rd

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